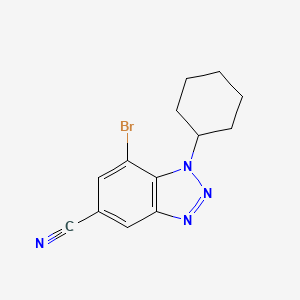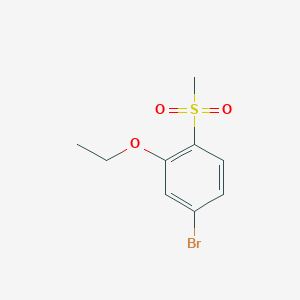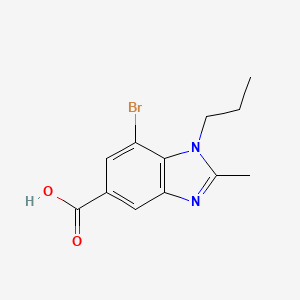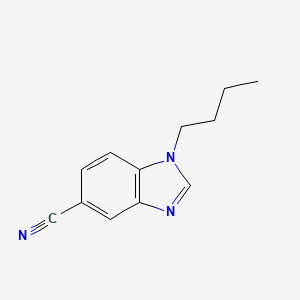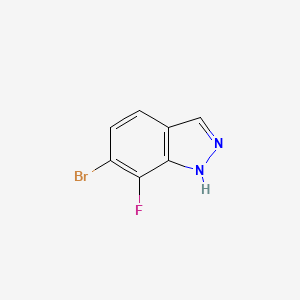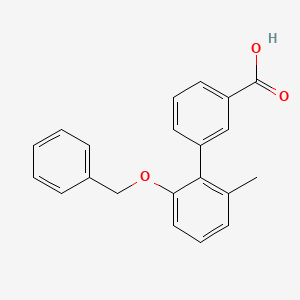![molecular formula C11H12O2 B1379668 [4-(But-3-yn-2-yloxy)phenyl]methanol CAS No. 1803571-00-7](/img/structure/B1379668.png)
[4-(But-3-yn-2-yloxy)phenyl]methanol
Vue d'ensemble
Description
“[4-(But-3-yn-2-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C11H12O2 . It is also known as Boc-4-hydroxymethyl-phenylacetylene or BMPCA.
Molecular Structure Analysis
The molecular structure of “[4-(But-3-yn-2-yloxy)phenyl]methanol” consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 176.21 g/mol .Physical And Chemical Properties Analysis
“[4-(But-3-yn-2-yloxy)phenyl]methanol” is a solid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Catalysis and Synthesis :
- Sakai et al. (2003) demonstrated efficient resolution of a primary alcohol, 3-phenyl-2H-azirine-2-methanol, using a lipase immobilized on porous ceramic at very low temperatures, indicating the compound's potential in catalytic processes.
- Zhang and Widenhoefer (2008) explored the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, including the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, which is relevant to the chemistry of [4-(But-3-yn-2-yloxy)phenyl]methanol.
Organic Chemistry and Reaction Mechanisms :
- Research by Kabashima et al. (2001) on the conjugate addition of methanol to 3-buten-2-one over solid base catalysts shows the versatility of similar alcohols in organic reactions.
- Lu et al. (2008) synthesized and used (1R,3S,4S)-2-Azanorbornyl-3-methanol as a catalyst for the enantioselective epoxidation of α,β-enones, indicating the potential for [4-(But-3-yn-2-yloxy)phenyl]methanol in similar roles.
Material Science and Applied Chemistry :
- The study by Egami et al. (2018) on (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylic acid, a component of liquid crystal materials, demonstrates the broader application of compounds similar to [4-(But-3-yn-2-yloxy)phenyl]methanol in material science.
Photophysical Studies and Dye Chemistry :
- Aiken et al. (2013) investigated the synthesis of cationic merocyanine dyes using a series of mono-, bis- and tris-4-(naphthopyran-3-yl)phenyl substituted methanols, highlighting the role of similar alcohols in dye chemistry.
Propriétés
IUPAC Name |
(4-but-3-yn-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h1,4-7,9,12H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQCTTCIVXSJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(But-3-yn-2-yloxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



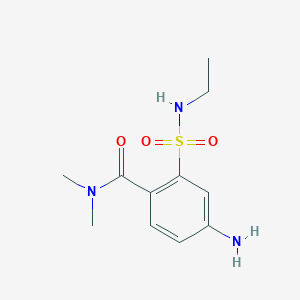
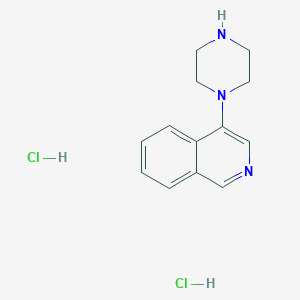

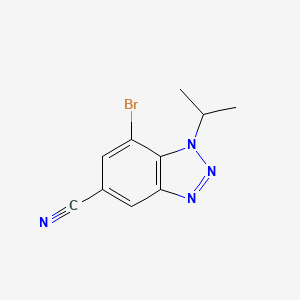
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
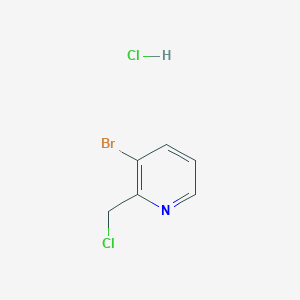
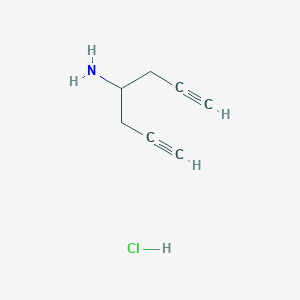
![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)
